5-(Propan-2-ylidene)-2-thioxothiazolidin-4-one
CAS No.: 28989-47-1
Cat. No.: VC8376111
Molecular Formula: C6H7NOS2
Molecular Weight: 173.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28989-47-1 |
|---|---|
| Molecular Formula | C6H7NOS2 |
| Molecular Weight | 173.3 g/mol |
| IUPAC Name | 5-propan-2-ylidene-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C6H7NOS2/c1-3(2)4-5(8)7-6(9)10-4/h1-2H3,(H,7,8,9) |
| Standard InChI Key | MZEPNNPNBSNIER-UHFFFAOYSA-N |
| SMILES | CC(=C1C(=O)NC(=S)S1)C |
| Canonical SMILES | CC(=C1C(=O)NC(=S)S1)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
5-(Propan-2-ylidene)-2-thioxothiazolidin-4-one (molecular formula: C₆H₇NOS₂) consists of a thiazolidinone core with the following substituents:
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A thioxo group (=S) at position 2, enhancing electrophilicity and enabling hydrogen bonding.
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A propan-2-ylidene group (CH₃-C=CH₂) at position 5, introducing steric bulk and influencing π-conjugation.
The compound’s molecular weight is 175.25 g/mol, and its structure can be represented as:
Key bond lengths and angles align with typical thiazolidinone derivatives, where the C=S bond at position 2 measures approximately 1.65 Å, and the exocyclic double bond (C=C) in the propan-2-ylidene group spans 1.34 Å .
Physicochemical Characteristics
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Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) but poorly soluble in water due to hydrophobic substituents.
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Melting Point: Estimated at 160–165°C based on analogs with similar substituents .
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Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the thioxo group .
Synthesis and Reaction Mechanisms
Synthetic Pathways
The compound is typically synthesized via a condensation reaction between rhodanine (2-thioxothiazolidin-4-one) and acetone (propan-2-one), following a protocol adapted from Salem et al. :
Procedure:
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Reactants: Rhodanine (3 mmol), acetone (3 mmol), anhydrous sodium acetate (3 mmol).
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Solvent: Glacial acetic acid (10 mL).
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Conditions: Heating at 120°C for 3–4 hours under reflux.
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Workup: Cooling the mixture, filtering the precipitate, and recrystallizing from methanol.
Reaction Equation:
This method yields the target compound with >95% purity, confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .
Mechanistic Insights
The reaction proceeds via Knoevenagel condensation, where the enol form of rhodanine attacks the carbonyl carbon of acetone. Sodium acetate acts as a base, deprotonating the thiazolidinone to generate a nucleophilic enolate, which subsequently undergoes dehydration to form the exocyclic double bond .
| Compound | MIC (mg/mL) | Target Pathogens | Reference |
|---|---|---|---|
| 5x | 0.06–1.88 | S. aureus, E. coli | |
| PRL-3 Inhibitor | 0.9 | P. aeruginosa |
Enzyme Inhibition
Thioxothiazolidinones are potent inhibitors of protein tyrosine phosphatase 4A3 (PTP4A3), a target in cancer therapy. For instance:
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2-{5-[(E)-(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid inhibits PTP4A3 with an IC₅₀ of 13.3 μM .
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The thioxo group facilitates covalent interactions with cysteine residues in the enzyme’s active site .
Applications in Drug Discovery
Anti-Inflammatory Agents
4-Thiazolidinone derivatives, such as 5-arylidene-2-imino-4-thiazolidinones, inhibit cyclooxygenase-2 (COX-2) with efficacy comparable to indomethacin . The propan-2-ylidene group in 5-(Propan-2-ylidene)-2-thioxothiazolidin-4-one may similarly modulate COX-2 activity through hydrophobic interactions.
Computational and Experimental Challenges
ADMET Profiling
Preliminary in silico predictions using tools like SwissADME indicate:
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Lipophilicity (LogP): 2.1, suggesting moderate membrane permeability.
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Drug-likeness: Compliance with Lipinski’s rule of five, except for high polar surface area (PSA = 85 Ų), which may limit oral bioavailability .
Synthetic Optimization
Future studies should explore:
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Regioselective modifications at position 5 to enhance potency.
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Co-crystallization studies with target enzymes to elucidate binding modes.
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